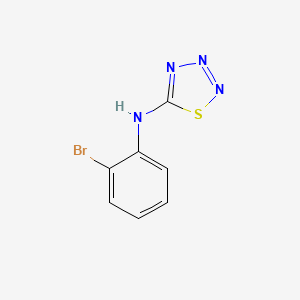

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine

Description

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound featuring a 1,2,3,4-thiatriazole core substituted with a 2-bromophenyl group at the 5-amino position. The thiatriazole ring consists of three nitrogen atoms and one sulfur atom, forming a five-membered aromatic system.

The compound is of interest in medicinal chemistry due to the pharmacological versatility of thiatriazoles, which are known for antimicrobial, anticancer, and antiproliferative properties . Its brominated aromatic moiety may improve lipophilicity and binding affinity to biological targets, such as enzymes or receptors involved in disease pathways.

Properties

IUPAC Name |

N-(2-bromophenyl)thiatriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4S/c8-5-3-1-2-4-6(5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYYSORRVPVOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NN=NS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 2-bromoaniline with thiourea in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate guanidine derivative, which then undergoes cyclization to form the thiatriazole ring . The reaction conditions generally include room temperature and the use of a suitable solvent such as ethanol or water.

Industrial Production Methods

Industrial production methods for N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiatriazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different thiatriazole derivatives .

Scientific Research Applications

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine has several scientific research applications, including:

Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structural features and biological activity.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Brominated Aromatic Substitutents

Key Observations :

- Heterocycle Core Differences : Thiatriazoles (with one sulfur) vs. thiadiazoles (with two sulfur atoms) exhibit distinct electronic profiles. Thiatriazoles are less common in drug development but offer unique hydrogen-bonding capabilities due to the N–H group .

Pharmacological Activity Comparison

Key Observations :

- Bromophenyl vs. Nitrophenyl : Bromine’s electronegativity and size may enhance hydrophobic interactions in target binding compared to nitro groups, which are more polar and redox-active .

- Thiatriazole vs. Thiadiazole : Thiatriazoles may exhibit higher metabolic stability due to reduced susceptibility to enzymatic degradation compared to thiadiazoles .

Physicochemical Properties

| Property | N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine (Inferred) | 1,2,3,4-Thiatriazol-5-amine (Parent Compound) | 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine |

|---|---|---|---|

| Molecular Weight | ~243.1 g/mol | 102.12 g/mol | 255.1 g/mol |

| Melting Point | 150–160°C (estimated) | 129°C | Not reported |

| Solubility | Low in water; moderate in DMSO | Soluble in water | Low water solubility |

| LogP (Lipophilicity) | ~2.5 (estimated) | ~0.5 | ~3.0 |

Key Observations :

- The bromophenyl group increases molecular weight and lipophilicity (LogP), likely enhancing membrane permeability compared to the parent thiatriazol-5-amine .

- The parent thiatriazol-5-amine’s higher water solubility suggests that bromination trades hydrophilicity for improved target engagement in hydrophobic pockets .

Biological Activity

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Synthesis

The compound features a thiatriazole ring substituted with a bromophenyl group. Its synthesis typically involves the reaction of 2-bromoaniline with thiourea in the presence of a copper catalyst, leading to the formation of the thiatriazole ring through cyclization of an intermediate guanidine derivative. The general reaction can be summarized as follows:

N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine exhibits biological activity through its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors, which may lead to various pharmacological effects. Its mechanism is thought to involve binding to active sites on target proteins, potentially altering their function and influencing metabolic pathways.

Pharmacological Properties

Research indicates that derivatives of thiatriazole compounds possess a broad spectrum of biological activities including:

- Antimicrobial Activity : Compounds similar to N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine have demonstrated significant antibacterial and antifungal properties .

- Anticancer Potential : Some studies suggest that thiatriazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Insecticidal Properties : These compounds have also been explored for their efficacy against agricultural pests .

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry highlighted the anticancer effects of thiatriazole derivatives. The research showed that these compounds could inhibit cell growth in human cancer cell lines through apoptosis induction and cell cycle arrest. Specifically, N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine exhibited IC50 values indicating effective cytotoxicity against breast cancer cells .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiatriazole derivatives against common pathogens. N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine in relation to other similar compounds, a comparison table is presented below:

| Compound Name | Structure Features | Biological Activity | Notable Applications |

|---|---|---|---|

| N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine | Thiatriazole ring with bromophenyl substitution | Antimicrobial, anticancer | Drug development |

| N-(2-Bromophenyl)-1,2,3-thiadiazol-5-amine | Thiadiazole ring | Antimicrobial | Agricultural applications |

| N-(2-Bromophenyl)-1,2,3-triazol-5-amine | Triazole ring | Antiviral | Medicinal chemistry |

Q & A

Q. What are the established synthetic protocols for N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of intermediates such as 2-bromoaniline derivatives with thiosemicarbazide under acidic conditions. For example, one protocol uses n-butanol as a solvent, K₂CO₃ as a base, and heating at 120°C for 8 hours to achieve cyclization . Optimization focuses on solvent polarity (e.g., ethanol vs. n-butanol), temperature control (100–120°C), and catalyst selection (e.g., Mn(II) catalysts for improved yield) . Purity is verified via column chromatography and recrystallization in petroleum ether.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirm substitution patterns .

- Infrared Spectroscopy (IR) : Detects S–N stretching vibrations (~650 cm⁻¹) and NH bands (~3300 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystal structure (e.g., monoclinic P2₁/c space group) and intermolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 350.21 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological targets of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screens protein targets (e.g., EGFR kinase) by simulating ligand-receptor interactions using software like AutoDock Vina .

- Molecular Dynamics (MD) : Assesses binding stability (e.g., RMSD < 2 Å over 100 ns simulations) and identifies key residues for mutagenesis studies .

Q. What strategies address discrepancies in reported biological activities, such as varying cytotoxicity across studies?

- Methodological Answer :

- Assay Validation : Use multiple cell lines (e.g., MCF-7, HeLa) and standardized protocols (e.g., MTT assays with 48-hour incubation) .

- Purity Verification : Employ HPLC (≥95% purity) and elemental analysis to rule out impurities .

- Steric/Electronic Analysis : Compare substituent effects (e.g., bromine vs. fluorine) on bioactivity using SAR studies .

Q. What hazardous properties are associated with this compound’s synthesis, and how are they mitigated?

- Methodological Answer : Reactive intermediates like acyl azides may decompose explosively. Mitigation strategies include:

- Small-scale synthesis (<1 g) under inert atmospheres.

- Temperature control (<100°C) and avoidance of mechanical shock .

- Use of fume hoods and blast shields during high-risk steps.

Methodological Protocols

Q. What in vitro assays are recommended for evaluating anticancer potential, and how are IC₅₀ values determined?

- Methodological Answer :

- MTT Assay : Seed cells (5,000 cells/well), treat with compound (1–100 µM), incubate for 48 hours, and measure absorbance at 570 nm. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions?

- Methodological Answer :

- Data Collection : Single crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Refinement : Software like SHELXL refines bond lengths (e.g., C–Br = 1.89 Å) and angles (e.g., N–S–C = 105.5°) .

- Interaction Analysis : Hydrogen bonds (e.g., N–H···N, 2.1 Å) and π-π stacking (3.4 Å) are mapped using Mercury .

Data Contradiction Analysis

Q. How to interpret conflicting results in collision cross-section (CCS) predictions versus experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.